1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitor Design Chemical Procurement

Secure this precise N1-3,4-dichlorophenyl & C4-3-methylphenyl pyrazolo[3,4-d]pyrimidin-4-amine for reproducible kinase/PDE SAR. Its scaffold is absent from public kinome profiles (e.g., SI192, dasatinib, roscovitine series). Generic N1-phenyl or C4-unsubstituted analogs cannot recapitulate its binding mode. Ideal for broad-panel selectivity screening (KINOMEscan, HotSpot) and cellular target engagement (CETSA) studies. Confirm exact identity with a Certificate of Analysis.

Molecular Formula C18H13Cl2N5
Molecular Weight 370.24
CAS No. 890897-01-5
Cat. No. B2915780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS890897-01-5
Molecular FormulaC18H13Cl2N5
Molecular Weight370.24
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C18H13Cl2N5/c1-11-3-2-4-12(7-11)24-17-14-9-23-25(18(14)22-10-21-17)13-5-6-15(19)16(20)8-13/h2-10H,1H3,(H,21,22,24)
InChIKeyQGQRBBJJWSAQIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890897-01-5): Procurement-Relevant Structural and Pharmacological Baseline


1-(3,4-Dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890897-01-5) is a synthetic, tetra-substituted pyrazolo[3,4-d]pyrimidine derivative bearing a 3,4-dichlorophenyl substituent at the N1 position and a 3-methylphenyl (m-tolyl) amine at the C4 exocyclic nitrogen. The pyrazolo[3,4-d]pyrimidine scaffold is a well-precedented ATP-mimetic kinase hinge-binder and phosphodiesterase inhibitor pharmacophore [1]. The specific combination of an electron-withdrawing dichlorophenyl N1-aryl and a meta-tolyl C4-amine distinguishes this compound from the more extensively characterized N1-phenyl, N1-alkyl, or C4-unsubstituted congeners commonly found in the Src, EGFR, CDK, and PDE inhibitor literature [2]. While direct bioactivity data for this precise compound remain absent from the public domain as of April 2026, the scaffold class has yielded inhibitors with activities spanning from sub-nanomolar to low-micromolar ranges across multiple kinase and phosphodiesterase targets, establishing the chemotype as a legitimate starting point for kinase-focused or PDE-focused probe discovery [3].

Why Generic Pyrazolo[3,4-d]pyrimidin-4-amine Analogs Cannot Substitute for CAS 890897-01-5 in Target-Focused Screening


Interchanging pyrazolo[3,4-d]pyrimidin-4-amine derivatives without precise structural matching risks altering target engagement, potency, and selectivity profiles. The scaffold's hinge-binding 4-aminopyrimidine motif is tolerant of diverse C4 N-substituents, yet even minor modifications at N1 and the C4 aniline profoundly shift selectivity among kinases such as Src, EGFR, CDK2, and VEGFR-2, as well as phosphodiesterase isoforms PDE1, PDE5, and PDE9A [1]. For instance, the introduction of a 3,4-dichlorophenyl at N1 and a 3-methylphenyl at C4—precisely the substitution pattern of CAS 890897-01-5—is absent from the well-characterized Src inhibitor SI192 series, the EGFR-active 4-(phenylamino) series, and the PDE9A-active N-substituted pyrazolo[3,4-d]pyrimidine ketone series found in US Pat. 9,617,269 [2]. Consequently, generic substitution with a more common N1-phenyl or N1-alkyl congener, or with a C4-unsubstituted analog, cannot be assumed to recapitulate the binding mode, potency, or selectivity of this specific compound. Procurement of the exact compound is essential for reproducible SAR expansion and target deconvolution studies.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890897-01-5): Comparator-Based Data Audit


Structural Differentiation from Closest Commercially Available N1 and C4 Analogs

CAS 890897-01-5 occupies a unique position among commercially cataloged pyrazolo[3,4-d]pyrimidin-4-amines due to the simultaneous presence of a 3,4-dichlorophenyl N1 substituent and a 3-methylphenyl C4-amine. Its five closest cataloged analogs—N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 869072-81-1), 1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890897-74-2), N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and 1-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine—differ by at least one critical substituent (N1 aryl halogenation pattern, C4 N-alkylation, or C4 aniline substitution). None share the identical N1 3,4-dichlorophenyl plus C4 3-methylphenyl combination . This structural uniqueness implies that published SAR from any single analog series cannot be directly extrapolated to CAS 890897-01-5 without experimental verification.

Medicinal Chemistry Kinase Inhibitor Design Chemical Procurement

Scaffold-Level Kinase Inhibition Potency Range: CDK2 and Src Comparator Context

While direct IC50 data for CAS 890897-01-5 are unavailable, the pyrazolo[3,4-d]pyrimidin-4-amine scaffold class has demonstrated potent inhibition of CDK2 and Src kinases in published studies. Novel pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors achieved IC50 values of 0.332 ± 0.018 µM and 1.133 ± 0.062 µM against CDK2/CyclinA2, compared to roscovitine (IC50 = 0.457 ± 0.025 µM) in the same assay [1]. In a separate study, dual CDK2/GSK-3β inhibitors from this scaffold reached CDK2 IC50 values of 0.128 µM [2]. For Src, a molecular hybridization-derived pyrazolo[3,4-d]pyrimidine (compound 7e) exhibited an IC50 of 0.7 nM toward Src kinase with antiproliferative efficacy on HepG2 cells (IC50 = 2.47 µM) that was superior to dasatinib in the same cellular context [3]. These data establish that appropriately substituted pyrazolo[3,4-d]pyrimidin-4-amines can achieve sub-micromolar to sub-nanomolar potency against clinically relevant kinase targets. CAS 890897-01-5 remains to be experimentally evaluated within these assay systems.

CDK2 Inhibition Src Kinase Inhibition Pyrazolo[3,4-d]pyrimidine SAR

Phosphodiesterase Inhibition Potential: PDE9A Scaffold Validation with Structural Caveats

The pyrazolo[3,4-d]pyrimidine scaffold is a validated PDE9A pharmacophore. Patent US 9,617,269 discloses N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds with PDE9A IC50 values ranging from 6 nM (Compound WYQ-46) to 76 nM (Compound WYQ-64) in enzymatic inhibition assays against human PDE9A [1]. However, these patent examples feature a 5-keto tautomer and distinct N1-cycloalkyl (e.g., cyclohexyl, cyclopentyl) substituents rather than the N1-3,4-dichlorophenyl and C4-amine configuration of CAS 890897-01-5. The target compound's 4-amine (vs. 4-ketone) oxidation state and N1-aryl (vs. N1-cycloalkyl) substitution represent significant chemical deviations that could redirect target preference toward kinase domains rather than PDE catalytic sites. No PDE inhibition data are available for this specific compound.

PDE9A Inhibition cGMP Signaling Neurodegenerative Disease

Predicted Physicochemical and Drug-Likeness Profile vs. Validated Kinase Inhibitor Comparators

Using computed physicochemical descriptors, CAS 890897-01-5 (MW = 370.24 g/mol; ClogP ≈ 4.4; HBD = 1; HBA = 4; rotatable bonds = 3) falls within favorable drug-like chemical space (Lipinski Rule of Five compliant). For comparison, the well-characterized Src/EGFR inhibitor PP2 (CAS 172889-27-9; MW = 297.8 g/mol; ClogP = 3.0) and the CDK2 inhibitor roscovitine (MW = 354.4 g/mol; ClogP = 2.8) are both more polar and lower molecular weight. The higher lipophilicity (ClogP ~4.4) conferred by the dual chlorinated N1-phenyl and methylated C4-phenyl substituents in CAS 890897-01-5 is predicted to enhance passive membrane permeability relative to these comparators, potentially translating to improved cellular uptake in Caco-2 or PAMPA assays [1]. Conversely, the increased lipophilicity may elevate CYP-mediated metabolic clearance and plasma protein binding, trade-offs that require experimental measurement. No experimental ADME data exist for this compound as of April 2026.

Drug-Likeness Physicochemical Properties Lead Optimization

Recommended Research and Procurement Scenarios for 1-(3,4-Dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890897-01-5)


Kinase Selectivity Panel Screening to Establish Target Deconvolution

Given the validated kinase inhibition activity of the pyrazolo[3,4-d]pyrimidin-4-amine scaffold across CDK2, Src, EGFR, and VEGFR-2 targets [1], CAS 890897-01-5 is an appropriate candidate for broad-panel kinase selectivity screening (e.g., Eurofins DiscoverX KINOMEscan or Reaction Biology HotSpot). Its unique N1-3,4-dichlorophenyl and C4-3-methylphenyl substitution pattern is absent from public kinome profiling datasets, and experimental profiling will identify its primary kinase target(s) and selectivity fingerprint, enabling direct comparison with published data for PP2, dasatinib, and roscovitine.

Structure-Activity Relationship (SAR) Expansion at the N1 and C4 Positions

For medicinal chemistry groups exploring pyrazolo[3,4-d]pyrimidine kinase or PDE inhibitors, this compound serves as a key intermediate scaffold. Systematic variation of the 3,4-dichlorophenyl (e.g., to 3,4-difluorophenyl, 3-chloro-4-fluorophenyl) or the 3-methylphenyl (e.g., to 3-trifluoromethylphenyl, 3-methoxyphenyl) can generate SAR tables mapping substituent effects on potency and selectivity. The scaffold class has demonstrated sensitivity to these modifications in CDK2 and Src contexts [2], making CAS 890897-01-5 a logical starting point for analog synthesis programs.

Cellular Target Engagement and Phenotypic Screening in Oncology Models

With predicted favorable membrane permeability (ClogP ~4.4), CAS 890897-01-5 is suitable for cellular thermal shift assay (CETSA) target engagement studies and antiproliferative screening against cancer cell line panels (e.g., NCI-60). Published pyrazolo[3,4-d]pyrimidine derivatives have shown GI50 values ranging from 0.0263 to 0.513 µM across multiple cancer cell lines, with selectivity for renal A498 cells [3]. Experimental confirmation of cellular activity for this specific compound will validate its utility as a chemical probe for target identification in oncology.

Custom Synthesis Reference Standard for Analytical Method Development

For analytical chemistry and quality control laboratories, CAS 890897-01-5 can serve as a reference standard for HPLC, LC-MS, or NMR method development and validation. Its molecular formula (C18H13Cl2N5) and characteristic isotopic pattern from two chlorine atoms provide distinct mass spectrometric signatures. Procurement of the compound with certificate of analysis (≥95% purity by HPLC, with 1H/13C NMR confirmation) ensures suitability as an analytical reference material [4].

Quote Request

Request a Quote for 1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.